molecular formula C12H11ClN2 B8454003 6'-Chloro-3,5-dimethyl-2,2'-bipyridine

6'-Chloro-3,5-dimethyl-2,2'-bipyridine

Cat. No. B8454003
M. Wt: 218.68 g/mol
InChI Key: RYJZIJSOCSPFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Chloro-3,5-dimethyl-2,2'-bipyridine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-Chloro-3,5-dimethyl-2,2'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Chloro-3,5-dimethyl-2,2'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6'-Chloro-3,5-dimethyl-2,2'-bipyridine

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)-3,5-dimethylpyridine

InChI

InChI=1S/C12H11ClN2/c1-8-6-9(2)12(14-7-8)10-4-3-5-11(13)15-10/h3-7H,1-2H3

InChI Key

RYJZIJSOCSPFRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=NC(=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried flask under N2 was charged with TMS-CH2Li (2.57 mmol, 1M in pentane) and cooled to 0° C. Then a solution of the 2-iodo-3,5-dimethylpyridine (300 mg, 1.29 mmol) in heptane (4.3 mL) was added dropwise, and the resulting mixture was stirred at 0° C. for 1 h. The solution was cooled to −78° C., and 2 mL THF was added. A solution of ZnBr2 (435 mg, 1.53 mmol) in THF (4.3 mL, cooled to 0° C.) was added dropwise. The resulting mixture was stirred vigorously at −78° C. for 30 min, then warmed to 0° C. for 1 h. Solid 2-bromo-6-chloropyridine (371 mg, 1.93 mmol) and Pd(PPh3)4 (74 mg, 5 mol %) were added. The reaction flask was evacuated and back-filled with N2 (3×) then heated to 65° C. After 20 h, the reaction was removed from heat and quenched with saturated aqueous ammonium chloride. The biphasic mixture was transferred to a separation funnel and extracted with EtOAc (3×). The combined organics were washed with 1M Na2S2O3, saturated aqueous sodium bicarbonate, water, and brine, then dried over MgSO4, filtered, and concentrated to get crude product. Purified on Biotage 40S column, eluting with 0-20% EtOAc/heptane to afford 166 mg (59%) of the title compound as an orange oil. LCMS and NMR showed desired product >95% pure. m/z (APCI+) for C12H11N2Cl=219.00 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.36 (s, 1 H) 7.95-8.01 (m, 1 H) 7.88-7.94 (m, 1 H) 7.58 (s, 1 H) 7.53 (d, J=7.83 Hz, 1 H) 2.47 (s, 3 H) 2.33 (s, 3 H).
Quantity
2.57 mmol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
solvent
Reaction Step Two
Quantity
371 mg
Type
reactant
Reaction Step Three
Quantity
74 mg
Type
catalyst
Reaction Step Three
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Four
Name
Quantity
435 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
59%

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